molecular formula C11H13FN2O2 B2432068 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid CAS No. 1256792-14-9

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2432068
CAS No.: 1256792-14-9
M. Wt: 224.235
InChI Key: GLELATRUKOBAOL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is a fluorinated heterocyclic compound It features a piperidine ring substituted with a fluoropyridine moiety and a carboxylic acid group

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELATRUKOBAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Ester Hydrolysis

The most widely documented route involves a two-step process: (1) nucleophilic substitution to form the ethyl ester intermediate, followed by (2) ester hydrolysis to yield the carboxylic acid.

Step 1: Synthesis of Ethyl 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylate
As described in US9150575B2, ethyl piperidine-4-carboxylate reacts with 2-chloro-5-fluoropyridine under basic conditions (e.g., sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing fluorine atom:

$$
\text{Ethyl piperidine-4-carboxylate} + \text{2-Chloro-5-fluoropyridine} \xrightarrow{\text{NaH, DMF}} \text{Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate} + \text{HCl}
$$

Typical yields range from 65% to 78%, with purity >95% after silica gel chromatography.

Step 2: Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes hydrolysis using aqueous hydrochloric acid (6 M) at reflux (100–110°C) for 6–8 hours. Alternative basic conditions (e.g., NaOH in ethanol/water) are less common due to side reactions. Post-hydrolysis, the product is isolated via acidification to pH 2–3, followed by extraction with ethyl acetate and drying over sodium sulfate.

Reductive Amination of 4-Oxopiperidine-1-carboxylates

US20120142932A1 discloses a reductive amination approach for analogous piperidine derivatives, adaptable to the target compound. Here, 4-oxopiperidine-1-carboxylic acid tert-butyl ester reacts with 5-fluoropyridin-2-amine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid in dichloromethane (DCM) at room temperature:

$$
\text{4-Oxopiperidine-1-carboxylate} + \text{5-Fluoropyridin-2-amine} \xrightarrow{\text{STAB, AcOH}} \text{1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylate}
$$

This method achieves moderate yields (50–60%) but avoids harsh conditions, making it suitable for acid-sensitive substrates.

Palladium-Catalyzed Coupling Reactions

WO2001002357A2 outlines cross-coupling strategies for fluorophenyl-piperidines, which can be modified for pyridine systems. A Suzuki-Miyaura coupling between 1-(5-fluoropyridin-2-yl)piperidine-4-boronic acid and a brominated carboxylic acid precursor is theoretically feasible, though no direct examples exist in the literature.

Experimental Optimization and Challenges

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances reaction rates for nucleophilic substitutions due to its high polarity, but THF may reduce side reactions in temperature-sensitive cases.
  • Palladium Catalysts : While US20120142932A1 reports palladium residues as a concern, no catalytic systems are explicitly recommended for the target compound.

By-Product Formation

Common impurities include:

  • Di-substituted Piperidines : From over-alkylation during nucleophilic substitution.
  • Ester Hydrolysis Intermediates : Partial hydrolysis products require careful pH control.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.42 (d, $$J = 2.4$$ Hz, 1H, Py-H), 7.89 (dd, $$J = 8.8, 2.4$$ Hz, 1H, Py-H), 7.09 (d, $$J = 8.8$$ Hz, 1H, Py-H), 3.72–3.68 (m, 2H, Piperidine-H), 2.95–2.89 (m, 2H, Piperidine-H), 2.51–2.45 (m, 1H, Piperidine-H), 2.15–2.08 (m, 2H, Piperidine-H), 1.92–1.85 (m, 2H, Piperidine-H).
  • HRMS (ESI): Calculated for C$${11}$$H$${12}$$FN$$2$$O$$2$$ [M+H]$$^+$$: 235.0882; Found: 235.0885.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) typically shows >98% purity at 254 nm.

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl ester route is preferred due to low-cost starting materials (~$50/mol for 2-chloro-5-fluoropyridine).
  • Safety : Hydrochloric acid handling requires corrosion-resistant equipment.
  • Environmental Impact : DMF replacement with cyclopentyl methyl ether (CPME) is under investigation.

Applications in Drug Development

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid serves as a key intermediate in:

  • GLP-1 Receptor Agonists : Functionalization at the carboxylic acid group enables peptide mimetic designs.
  • Kinase Inhibitors : The fluoropyridine moiety enhances target binding affinity in BTK and JAK2 inhibitors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-fluoropyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The fluorine atom at the 5-position can be replaced by nucleophiles such as amines or alkoxides due to the electron-deficient nature of the pyridine ring .

Reaction ConditionsNucleophileProductYieldReference
DMF, 80°C, 12 hrsPiperidine1-(5-Piperidinopyridin-2-yl)piperidine-4-carboxylic acid68%
K₂CO₃, DMSO, 100°CMethoxideMethyl 1-(5-methoxypyridin-2-yl)piperidine-4-carboxylate52%

Key findings :

  • Reactions require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .

  • Steric hindrance from the piperidine ring reduces substitution rates compared to unsubstituted fluoropyridines .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification reactions. Conversion to methyl or tert-butyl esters is frequently employed to improve solubility during synthetic intermediates .

Esterification Protocol :

  • React with methanol in presence of H₂SO₄ (catalyst) at reflux.

  • Yield: 89% for methyl ester formation .

Hydrolysis :

  • Esters revert to the carboxylic acid under basic conditions (e.g., NaOH/THF/H₂O at 60°C) .

  • Reaction time: 4–6 hrs, achieving >95% conversion .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. Its piperidine ring and carboxylic acid group enable participation in intramolecular cyclizations:

Cyclization TypeReagents/ConditionsProductApplication
Pyrazole formationPhenylhydrazine, AcOH, 80°C1-(5-Fluoropyridin-2-yl)-4-(pyrazolyl)piperidineAntimicrobial agents
Lactam synthesisEDCl, HOBt, DIPEAPiperidine-fused β-lactam derivativesEnzyme inhibition

Notable example :

  • Reaction with phenylhydrazine yields pyrazole derivatives with 56–72% efficiency , depending on substituents .

Reductive Amination

The piperidine nitrogen undergoes reductive amination with aldehydes/ketones, facilitated by sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane :

General Reaction :
1 5 Fluoropyridin 2 yl piperidine 4 carboxylic acid+RCHONaBH OAc 3N alkylated derivative\text{1 5 Fluoropyridin 2 yl piperidine 4 carboxylic acid}+\text{RCHO}\xrightarrow{\text{NaBH OAc }_3}\text{N alkylated derivative}

Aldehyde (RCHO)Reaction TimeYield
Benzaldehyde24 hrs65%
4-Trifluoromethylbenzaldehyde36 hrs58%

Salt Formation and Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.22) forms salts with inorganic and organic bases :

BaseSalt TypeSolubility in H₂O
Sodium hydroxideSodium salt32 mg/mL
L-LysineLysine salt18 mg/mL

Applications :

  • Sodium salt improves aqueous solubility for pharmacological formulations .

  • Lysine salt enhances bioavailability in preclinical studies .

Cross-Coupling Reactions

While less common, the fluoropyridine moiety participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated piperidine analogs

Limitations :

  • The electron-deficient pyridine ring reduces catalytic activity, requiring high Pd loadings (5–10 mol%) .

Interaction with Biological Targets

Though not strictly a synthetic reaction, the compound forms hydrogen bonds with enzyme active sites:

Target ProteinBinding Affinity (Kd)Interaction Type
AMP-activated kinase0.42 μMπ-Stacking with Phe-267
hERG potassium channel12.6 μMElectrostatic interactions

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it valuable in the development of new therapeutic agents.

  • Targeting Specific Receptors : The compound's fluorinated structure may enhance binding affinity to various receptors and enzymes, potentially leading to novel treatments for diseases such as cancer and viral infections.

Materials Science

The compound is utilized in the development of advanced materials due to its unique chemical properties. It serves as a building block for synthesizing polymers and coatings, contributing to innovations in material science.

  • Polymer Development : Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Biological Studies

Research on 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid includes its interactions with biological molecules, such as proteins and nucleic acids. Understanding these interactions can provide insights into its biological activities.

  • Biochemical Pathways : The compound's ability to interact with enzymes may disrupt cellular processes, making it useful in studying biochemical pathways .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research indicates that the compound possesses notable antimicrobial activity against Gram-positive bacteria. This property highlights its potential use in developing new antibiotics, addressing the growing issue of antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in various therapeutic areas, including cancer and viral infections. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid features a piperidine ring substituted with a fluorinated pyridine moiety and a carboxylic acid group. This structure is significant for its interaction with biological targets, particularly kinases.

Kinase Inhibition

Research indicates that derivatives of piperidine-4-carboxylic acids, including 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid, exhibit potent inhibitory activity against several kinases. A study highlighted the compound's role as a selective inhibitor of RIP1 kinase, which is involved in necroptosis—a form of programmed cell death . The inhibition of RIP1 can have therapeutic implications in conditions such as neurodegenerative diseases and cancer.

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Reference
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acidRIP150
Other Piperidine DerivativeERK532
Another VariantCCR525.73

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, derivatives have shown promising results against HIV by acting as CCR5 inhibitors. In a study comparing various piperidine derivatives, two specific compounds demonstrated significant antiviral activity with IC₅₀ values comparable to maraviroc, a well-known CCR5 antagonist .

Table 2: Antiviral Activity Data

CompoundVirus TargetIC₅₀ (nM)Reference
1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid (derivative)HIV-173.01
MaravirocHIV-125.43

Mechanistic Insights

The mechanism of action for the biological activities of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid largely revolves around its ability to interact with specific protein targets. For instance, the compound's structural features allow it to fit into the active sites of kinases, thereby inhibiting their activity. This selectivity is crucial for minimizing off-target effects that can lead to adverse reactions.

Case Studies

Several case studies have explored the therapeutic potential of piperidine derivatives:

  • Cancer Therapy : A study demonstrated that certain piperidine derivatives induced apoptosis in cancer cells more effectively than standard treatments like bleomycin. This suggests that compounds like 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid could be developed into novel anticancer agents .
  • Viral Infections : Another investigation focused on the antiviral efficacy against influenza viruses, revealing that modified piperidine compounds exhibited selective replication inhibition . Although the activity was modest, it opens avenues for further optimization.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid is essential for its development as a therapeutic agent. Studies have indicated that while some derivatives show good oral bioavailability, others may exhibit rapid metabolism leading to reduced efficacy . Additionally, safety assessments revealed potential hERG channel inhibition, which must be addressed in future drug designs to avoid cardiac toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid, and how do reaction parameters impact yield?

  • Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution, coupling, and hydrolysis. For example, hydrolysis of ester derivatives (e.g., methyl esters) using HCl or NaOH under controlled temperatures (93–96°C for 17 hours) is critical for carboxylate group formation .
  • Critical Parameters :

  • Temperature : Elevated temperatures (≥90°C) improve hydrolysis efficiency but may degrade thermally sensitive intermediates.

  • pH Control : Adjusting pH to ~6.5 during workup minimizes side reactions and enhances precipitation of the product .

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate coupling steps in inert atmospheres .

    StepReaction TypeConditionsYield Influencers
    1Ester hydrolysisHCl/H₂O, 93–96°C, 17hTemperature, acid concentration
    2CouplingPd(OAc)₂, Cs₂CO₃, tert-butanol, 40–100°CCatalyst loading, base strength
    3PurificationEthanol/ethyl acetate recrystallizationSolvent polarity, cooling rate

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Prevent electrostatic discharge by grounding equipment .
  • Storage : Keep in airtight containers under dry conditions (ambient temperature). Moisture-sensitive derivatives require desiccants .

Q. What analytical techniques are recommended for structural confirmation?

  • Primary Methods :

  • HPLC : Purity assessment (e.g., ≥95% by HPLC) .
  • NMR/FTIR : Confirm functional groups (e.g., carboxylic acid, fluoropyridine) .
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in fluoropyridine-piperidine coupling?

  • Strategies :

  • Catalyst Screening : Test Pd/XPhos systems for improved coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
  • Inert Atmosphere : Reduces oxidation of palladium catalysts .
    • Case Study : A 72-hour reaction in acetonitrile with K₂CO₃ increased yield by 15% compared to shorter durations .

Q. How do researchers resolve contradictions in reported biological activity data for fluoropyridine derivatives?

  • Approach :

  • Assay Standardization : Control variables like cell line viability assays vs. enzymatic inhibition .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unhydrolyzed esters) that may skew results .
  • Structural Analog Comparison : Compare activity of 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid with analogs (e.g., 6-(4-chlorophenyl) derivatives) to isolate substituent effects .

Q. What computational methods support the design of fluoropyridine-piperidine derivatives with enhanced target binding?

  • Tools :

  • Molecular Docking : Predict interactions with enzymes (e.g., kinases) using PyMOL or AutoDock .
  • QSAR Modeling : Correlate electronic properties (e.g., fluorine’s electronegativity) with activity trends .
    • Validation : Cross-reference computational predictions with crystallographic data (e.g., Acta Cryst. E structures) .

Data Contradiction Analysis

Q. Why do melting points vary across studies for structurally similar compounds?

  • Factors :

  • Polymorphism : Different crystalline forms arise from solvent recrystallization (e.g., ethanol vs. ethyl acetate) .
  • Purity : Impurities (e.g., residual solvents) lower observed melting points. HPLC purity ≥98% is recommended for accurate reporting .

Safety and Toxicity Considerations

Q. What precautions are necessary given limited toxicological data?

  • General Protocol :

  • Treat as a potential acute toxin (H300/H310 codes). Use fume hoods to avoid inhalation .
  • Conduct Ames tests for genotoxicity if biological applications are planned .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.